(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide
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Overview
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide is an organic compound that features a brominated benzodioxole ring and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide typically involves the following steps:
Formation of Propenamide: The propenamide group can be introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.
Coupling Reaction: The brominated benzodioxole and the propenamide moiety can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the propenamide group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOMe) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzodioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide: Similar structure with a chlorine atom instead of bromine.
(E)-3-(6-fluoro-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(tert-pentyl)-2-propenamide can impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-4-15(2,3)17-14(18)6-5-10-7-12-13(8-11(10)16)20-9-19-12/h5-8H,4,9H2,1-3H3,(H,17,18)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZFNONARQBDU-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C=CC1=CC2=C(C=C1Br)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1Br)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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